5-Bromo-7-nitroquinolin-8-ol

Antimicrobial resistance Efflux pump inhibition Staphylococcus aureus

5-Bromo-7-nitroquinolin-8-ol (CAS 18472-04-3) is a 5,7-disubstituted 8-hydroxyquinoline derivative bearing a bromine atom at the 5-position and a nitro group at the 7-position of the quinoline scaffold. With a molecular formula of C9H5BrN2O3 and a molecular weight of 269.05 g/mol, this compound belongs to a privileged class of bidentate metal-chelating ligands that have been extensively studied for antimicrobial, anticancer, and catalytic applications.

Molecular Formula C9H5BrN2O3
Molecular Weight 269.05 g/mol
CAS No. 18472-04-3
Cat. No. B3048876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-nitroquinolin-8-ol
CAS18472-04-3
Molecular FormulaC9H5BrN2O3
Molecular Weight269.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C(=C2N=C1)O)[N+](=O)[O-])Br
InChIInChI=1S/C9H5BrN2O3/c10-6-4-7(12(14)15)9(13)8-5(6)2-1-3-11-8/h1-4,13H
InChIKeyCCIHTNVWACULCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-7-nitroquinolin-8-ol | CAS 18472-04-3 | Key Physicochemical and Functional Comparator Profile


5-Bromo-7-nitroquinolin-8-ol (CAS 18472-04-3) is a 5,7-disubstituted 8-hydroxyquinoline derivative bearing a bromine atom at the 5-position and a nitro group at the 7-position of the quinoline scaffold. With a molecular formula of C9H5BrN2O3 and a molecular weight of 269.05 g/mol, this compound belongs to a privileged class of bidentate metal-chelating ligands that have been extensively studied for antimicrobial, anticancer, and catalytic applications . The precise regiochemical arrangement of the electron-withdrawing nitro group and the halogen substituent on the hydroxyquinoline core critically influences its electronic properties, metal-binding affinity, and biological activity profile relative to other positional isomers or mono-substituted analogs [1].

Why 5-Bromo-7-nitroquinolin-8-ol (CAS 18472-04-3) Cannot Be Replaced by Generic 8-Hydroxyquinoline Analogs


Within the 8-hydroxyquinoline (8HQ) derivative class, the specific positioning of substituents at the 5- and 7-positions creates distinct electronic and steric microenvironments that fundamentally alter metal chelation thermodynamics, biological target engagement, and chemical reactivity [1]. Unsubstituted 8HQ, 5-nitro-8HQ (nitroxoline), 5-bromo-8HQ, and the regioisomeric 5-nitro-7-bromo-8HQ each exhibit divergent antimicrobial potency, mammalian cell cytotoxicity, and LogP-driven membrane permeability [2]. Notably, the combination of a 5-bromo and 7-nitro substitution pattern in 5-bromo-7-nitroquinolin-8-ol yields a unique electronic push-pull system that is absent in mono-substituted or differently arranged di-substituted analogs. This electronic configuration has been shown to produce differential inhibition of the NorA efflux pump in Staphylococcus aureus and altered antifungal activity profiles compared to the 5-nitro-7-bromo isomer, making simple one-to-one substitution scientifically unsound [3].

5-Bromo-7-nitroquinolin-8-ol (CAS 18472-04-3): Quantitative Differentiation Evidence Against Comparators


NorA Efflux Pump Inhibition: 5-Bromo-7-nitroquinolin-8-ol vs. Reserpine in S. aureus

5-Bromo-7-nitroquinolin-8-ol inhibits the NorA efflux pump in Staphylococcus aureus 1199B with an IC50 of 6.70 µM (6.70E+3 nM), as assessed by reduction in ethidium bromide (EtBr) efflux over a 5-minute real-time measurement following 20 minutes of incubation [1]. In contrast, the comparator compound 5-bromo-8-hydroxyquinoline (lacking the 7-nitro group) exhibits significantly reduced NorA inhibitory activity, with a reported IC50 greater than 50 µM in the same assay format [2]. This represents at least a 7.5-fold improvement in potency conferred by the 7-nitro substitution.

Antimicrobial resistance Efflux pump inhibition Staphylococcus aureus

Antibacterial Activity: 5-Bromo-7-nitroquinolin-8-ol vs. Nitroxoline Against B. subtilis

In a disk diffusion assay against Bacillus subtilis, 5-bromo-7-nitroquinolin-8-ol demonstrated an MIC of 10 µg/mL, which is 2-fold more potent than the standard antibiotic nitroxoline (5-nitro-8-hydroxyquinoline), which exhibited an MIC of 20 µg/mL [1]. Additionally, the drug score (DS) calculated via POM (Petra/Osiris/Molinspiration) bioinformatic analysis was 0.57 for 5-bromo-7-nitroquinolin-8-ol compared to 0.47 for nitroxoline, indicating a more favorable balance of pharmacodynamic and pharmacokinetic properties [1].

Antibacterial Bacillus subtilis Quinolin-8-ol derivatives

Lipophilicity-Driven Membrane Permeability: 5-Bromo-7-nitroquinolin-8-ol vs. 8-Hydroxyquinoline

The calculated partition coefficient (clogP) of 5-bromo-7-nitroquinolin-8-ol is approximately 2.5, substantially higher than that of unsubstituted 8-hydroxyquinoline (clogP ≈ 1.4) . This 1.1 log unit increase in lipophilicity translates to approximately a 12.6-fold higher theoretical partition into lipid bilayers, which may correlate with improved passive membrane permeability and intracellular target access [1]. The increase is attributed to the combined effect of the bromine atom (increasing lipophilicity) and the nitro group (modulating electronic distribution).

Lipophilicity LogP Membrane permeability

Orthogonal Synthetic Utility: 5-Br as Handle for Cross-Coupling vs. 5-NO2 Analog Redox Sensitivity

The 5-bromo substituent in 5-bromo-7-nitroquinolin-8-ol serves as an orthogonal synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) without interference from the 7-nitro group . This contrasts with the 5,7-dinitro analog, where both nitro groups are electron-withdrawing and susceptible to reduction, making selective functionalization at one position challenging. Furthermore, the 5-bromo group is more reactive toward oxidative addition than the 5-chloro analog (5-chloro-7-nitro-8-hydroxyquinoline), enabling milder coupling conditions [1].

Synthetic chemistry Cross-coupling Regioselective functionalization

Metal Chelation Selectivity: Cu(II) Complex Formation Constants vs. 5-Nitro-7-bromo-8HQ Isomer

The copper(II) complexes of 5-bromo-7-nitro-8-hydroxyquinoline and its regioisomer 5-nitro-7-bromo-8-hydroxyquinoline exhibit distinct antifungal activity profiles, with the biscopper complex of 5-bromo-7-nitro-8HQ showing 'all-or-none' sporicidal activity against five fungal test species, while the 5-nitro-7-bromo isomer showed diminished or absent activity at equivalent concentrations (≤100 µg/mL) [1]. This difference is attributable to the electronic effect of the 5-bromo group on the pKa of the 8-OH moiety, which influences copper(II) binding affinity and complex geometry [1].

Metal chelation Copper complexes Stability constants

5-Bromo-7-nitroquinolin-8-ol (CAS 18472-04-3): Evidence-Backed Application Scenarios for Procurement Decision-Making


Lead Compound for Efflux Pump Inhibitor Development Against Multidrug-Resistant S. aureus

Based on the IC50 of 6.70 µM for NorA efflux pump inhibition [1], 5-bromo-7-nitroquinolin-8-ol is a validated starting point for medicinal chemistry programs targeting efflux-mediated fluoroquinolone resistance in S. aureus. The compound's 7.5-fold potency advantage over the 5-bromo analog lacking the 7-nitro group underscores the importance of the 7-nitro substituent for NorA engagement. Teams can use this scaffold to generate analogs via C5 cross-coupling while retaining the 7-nitro pharmacophore.

Antibacterial Lead Optimization with Superior Potency Over Nitroxoline

With an MIC of 10 µg/mL against B. subtilis—2-fold more potent than nitroxoline (MIC 20 µg/mL)—and a higher drug score (DS 0.57 vs. 0.47), 5-bromo-7-nitroquinolin-8-ol is suitable for antibacterial lead optimization programs seeking to improve upon the nitroxoline pharmacophore [2]. The compound's higher clogP (~2.5) may also improve Gram-negative outer membrane penetration relative to nitroxoline.

Antifungal Metal Complex Development Requiring Correct Regiochemistry

The copper(II) bis-chelate of 5-bromo-7-nitroquinolin-8-ol demonstrated sporicidal activity against five fungal species, whereas the regioisomeric 5-nitro-7-bromo complex was inactive [3]. Procurement of the correct 5-bromo-7-nitro regioisomer is therefore mandatory for any research group attempting to reproduce or extend this antifungal work, as substitution with the incorrect isomer will yield inactive complexes.

Diversifiable Synthetic Building Block for Parallel Library Synthesis

The orthogonal reactivity of the 5-bromo (cross-coupling handle) and 7-nitro (reducible to amine) groups in 5-bromo-7-nitroquinolin-8-ol enables sequential, non-interfering derivatization . This compound is ideal for combinatorial chemistry efforts aiming to rapidly generate diverse 8HQ-based libraries for phenotypic screening, metallodrug discovery, or catalytic ligand optimization.

Quote Request

Request a Quote for 5-Bromo-7-nitroquinolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.